Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone
Description
Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone is a biphenyl derivative characterized by a sulfone (-SO₂-) group at the 4-position of one phenyl ring and a methyl (-CH₃) group at the 2'-position of the adjacent ring. Sulfones are electron-withdrawing groups that enhance chemical stability and binding affinity in biological systems . Applications may include roles as intermediates in organic synthesis or bioactive molecules in drug development, though further empirical studies are required to confirm these uses.
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C14H14O2S/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)17(2,15)16/h3-10H,1-2H3 |
InChI Key |
JZOTWJCMNIXIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, are often employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated biphenyls, nitro biphenyls
Scientific Research Applications
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone with structurally related biphenyl sulfones/sulfonates, emphasizing functional group variations and their implications:
Key Structural and Functional Differences
Sulfone placement (4-position vs. 4'-position) alters electronic effects. For example, 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol’s hydroxyl group enables hydrogen bonding, unlike the target compound’s non-polar methyl group .
Reactivity and Stability :
- Sulfones are more oxidation-resistant than sulfides (e.g., Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate) but less reactive in nucleophilic substitutions compared to sulfonyl chlorides (e.g., [1,1'-biphenyl]-4-sulfonyl chloride) .
- Esters (e.g., Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate) introduce hydrolytic susceptibility absent in the target compound .
Biological Activity: Amine-containing analogs (e.g., 4'-(methylsulfonyl)[1,1'-biphenyl]-2-amine) show stronger enzyme inhibition due to hydrogen-bonding capability, whereas the target compound’s lack of polar groups may limit bioactivity . Propanone derivatives (e.g., 1-[1,1'-biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone) exhibit ketone-mediated reactivity, useful in forming Schiff bases for drug design .
Biological Activity
Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C13H12O2S
- Molecular Weight : 236.30 g/mol
The sulfone functional group in this compound is believed to play a critical role in its biological activity, particularly in interactions with biological macromolecules.
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures demonstrate varying degrees of cytotoxicity against HeLa cells, a commonly used cervical cancer cell line.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.
The mechanism underlying the cytotoxic effects of this compound involves several pathways:
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells. This is supported by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle progression, particularly at the G0/G1 phase, leading to reduced proliferation rates.
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with target proteins. These studies have identified several key targets:
- Protein Kinase B (Akt) : Docking simulations suggest a strong binding affinity between the compound and Akt, a crucial regulator in cell survival pathways.
- Cyclin-dependent Kinases (CDKs) : The compound may inhibit CDKs, which are essential for cell cycle progression.
The binding energies calculated from these studies indicate that this compound has favorable interactions with these targets, potentially leading to therapeutic effects against cancer.
Case Studies and Research Findings
A variety of case studies have documented the biological activity of related biphenyl sulfones:
- Case Study on HeLa Cells : In a controlled study, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting potential for further development as an anti-cancer agent.
- Comparative Analysis : When compared to other known sulfone compounds, this compound showed superior activity against specific cancer types, warranting further investigation into its structure-activity relationship (SAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
